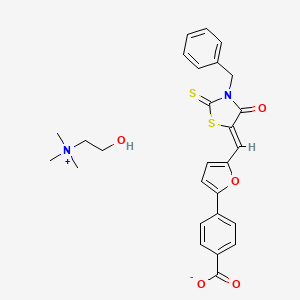

2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Overview

Description

This compound, also known as 2-Hydroxy-N,N,N-trimethylethan-1-aminium (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate, has a molecular weight of 524.66 . It is a solid substance and is produced through synthetic / extractive chemistry . It was once granted orphan designation for the treatment of pancreatic cancer, but the designation was later withdrawn .

Molecular Structure Analysis

The InChI code for this compound is1S/C22H15NO4S2.C5H14NO/c24-20-19 (29-22 (28)23 (20)13-14-4-2-1-3-5-14)12-17-10-11-18 (27-17)15-6-8-16 (9-7-15)21 (25)26;1-6 (2,3)4-5-7/h1-12H,13H2, (H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; . Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications

Anticancer and Antiangiogenic Effects

One significant application of derivatives of 2-Hydroxy-N,N,N-trimethylethan-1-aminium related compounds is in anticancer therapy. Research shows that novel thioxothiazolidin-4-one derivatives exhibit strong anticancer and antiangiogenic effects in mouse models, significantly reducing tumor volume and cell number while increasing the lifespan of mice with Ehrlich Ascites Tumors. These compounds suppress tumor-induced endothelial proliferation, making them potential candidates for cancer treatment (Chandrappa et al., 2010).

Antimicrobial and Antifungal Activities

Another application lies in antimicrobial and antifungal activities. Various derivatives of this compound have been synthesized and tested against a range of bacteria and fungi. For instance, 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and related derivatives have shown promising antimicrobial and antifungal properties, making them important in the development of new antibiotics and antifungal agents (Patel & Patel, 2010).

Antifibrotic and Anticancer Properties

Additionally, amino(imino)thiazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds, following an efficient one-pot reaction, have been identified as candidates for further testing due to their potential in reducing the viability of fibroblasts and possessing anticancer effects (Kaminskyy et al., 2016).

Synthesis of Novel Derivatives for Pharmacological Examination

Furthermore, the synthesis of novel derivatives of this compound has been explored for various pharmacological applications. For example, synthesis and diastereoselective aldol reactions of a thiazolidinethione chiral auxiliary have been studied, contributing to advancements in organic synthesis and medicinal chemistry (Crimmins et al., 2012).

Development of Fluorescent and Colorimetric Probes

Additionally, derivatives of this compound have been used in the development of new fluorescent and colorimetric probes. A particular study synthesized a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety derived from the compound, highlighting its utility in creating sensors for intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

Mechanism of Action

Target of action

The primary target of ADH-503 is CD11b, a protein that plays a crucial role in the immune response by regulating leukocyte adhesion and migration .

Mode of action

ADH-503 acts as an allosteric agonist of CD11b. It enhances the adhesion of myeloid cells to ICAM-1, a molecule expressed on the endothelium, thereby suppressing the infiltration of these cells into inflamed or infected sites .

Result of action

The action of ADH-503 results in increased cell adhesion, which prevents myeloid cells from infiltrating inflamed or infected sites . This can help to modulate the immune response and potentially reduce inflammation and tissue damage.

properties

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDQYRMBCOOJR-JHMJKTBASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055362-74-6 | |

| Record name | ADH-503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADH-503 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADH-503 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?

A1: ADH-503 acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, ADH-503 modulates the function of these cells within the tumor microenvironment (TME). Specifically, ADH-503 has been shown to:

- Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with ADH-503 adopt a phenotype that supports anti-tumor immunity. []

- Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []

- Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and ADH-503 treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []

Q2: What are the preclinical findings regarding the combination of ADH-503 with other cancer therapies?

A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:

- Synergy with chemotherapy and radiotherapy: ADH-503 treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []

- Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining ADH-503 with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]

- Improved anti-tumor T cell responses: Treatment with ADH-503 in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []

Q3: What is the significance of developing a 3D tumor microenvironment model for studying ADH-503?

A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)